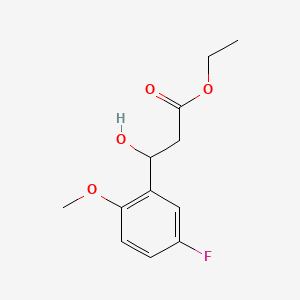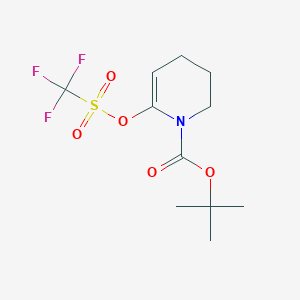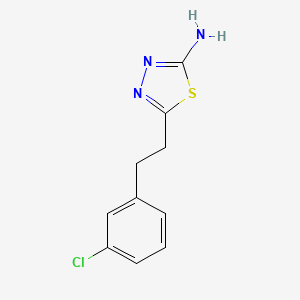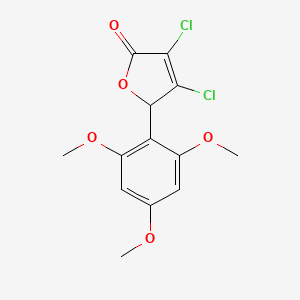
3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable chlorinating agent to introduce the dichloro groups. This is followed by cyclization to form the furanone ring. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions might involve the use of hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context in which the compound is studied. For example, it might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the trimethoxyphenyl group.
5-(2,4,6-Trimethoxyphenyl)furan-2(5H)-one: Lacks the dichloro groups.
Uniqueness
The presence of both the dichloro and trimethoxyphenyl groups in 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one makes it unique, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H12Cl2O5 |
|---|---|
分子量 |
319.13 g/mol |
IUPAC名 |
3,4-dichloro-2-(2,4,6-trimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12Cl2O5/c1-17-6-4-7(18-2)9(8(5-6)19-3)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3 |
InChIキー |
GZBVYYOCDZCJFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2C(=C(C(=O)O2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


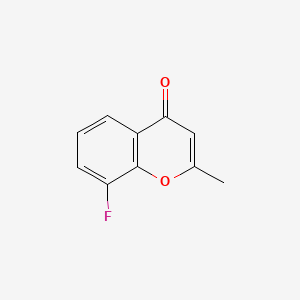
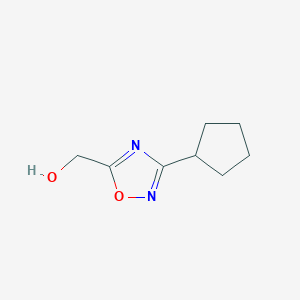
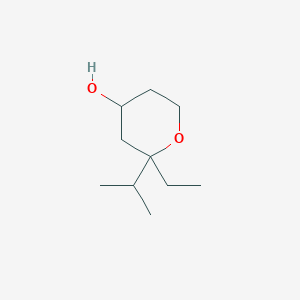
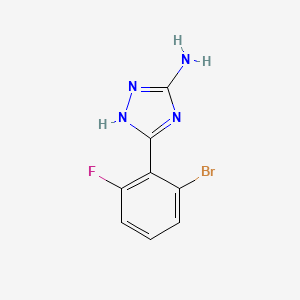
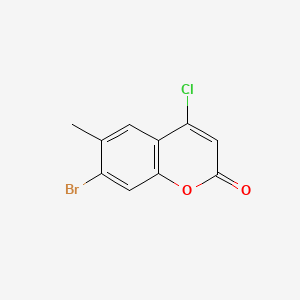
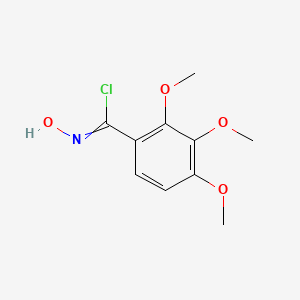

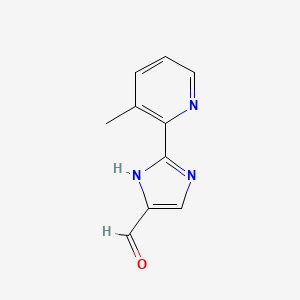
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
